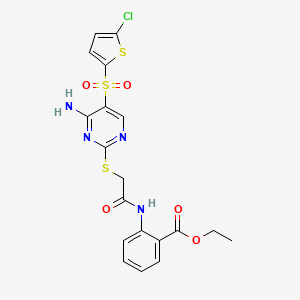
2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is likely to be a derivative of thiazole, a heterocyclic compound, with additional functional groups attached to it. These groups include a 3-chlorophenyl group, an amino group, a methyl group, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, often starting with the formation of the thiazole ring, followed by the addition of the various functional groups .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The compound, due to its various functional groups, is likely to undergo a variety of chemical reactions. For example, the amino group might participate in condensation reactions, while the carboxylic acid group could be involved in esterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques. This might include determining its melting point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Synthesis of Novel Compounds
Research has been conducted on the synthesis of formazans from a Mannich base derived from a structurally similar compound, 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating its potential as antimicrobial agents. These compounds showed moderate activity against both bacterial and fungal strains, highlighting the therapeutic potential of derivatives of the core structure (Sah, Bidawat, Seth, & Gharu, 2014).
Development of New Synthetic Methodologies
Another study reported the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids, through cross-Claisen condensations. These compounds are valuable as mimics of secondary structures in proteins, such as helices and β-sheets, offering a versatile approach to designing bioactive molecules (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).
Exploration of Biological Activities
Compounds structurally similar to "2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid" have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies underscore the potential therapeutic applications of such molecules in treating inflammation and pain (Attimarad & Bagavant, 1999).
Potential as Corrosion Inhibitors
A theoretical study using quantum chemical and molecular dynamics simulation investigated the corrosion inhibition performances of thiazole and thiadiazole derivatives on iron metal. These findings suggest that compounds with a similar core structure might serve as effective corrosion inhibitors, providing a basis for the development of new materials with enhanced protective properties (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
作用機序
Target of Action
The primary targets of the compound “2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid” are currently unknown. The compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .
Mode of Action
As an indole derivative, it may interact with its targets in a manner similar to other indole compounds, which are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities and processes
Result of Action
As an indole derivative, it may have a broad spectrum of biological activities
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWVBJXJLDVSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2760316.png)
![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)
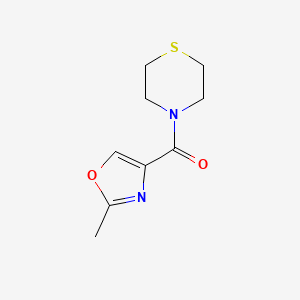
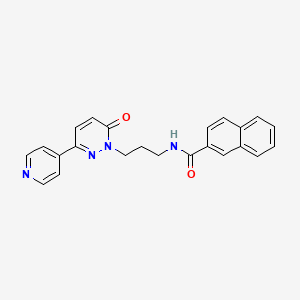
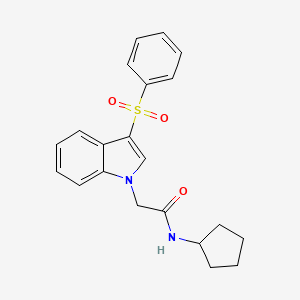
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)
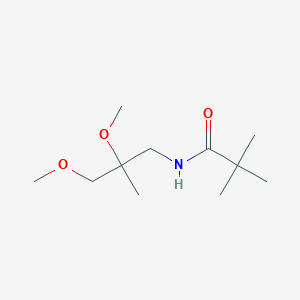
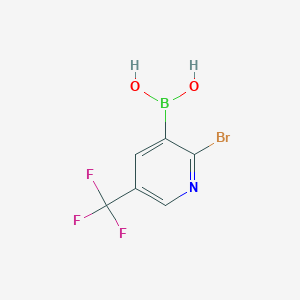
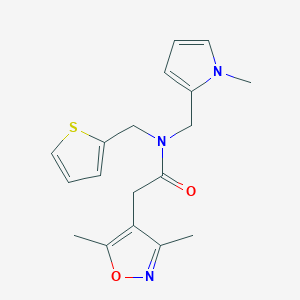
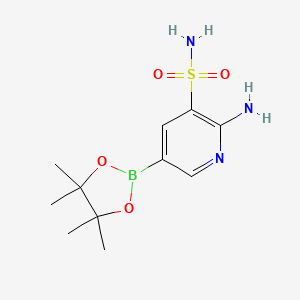
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2760333.png)
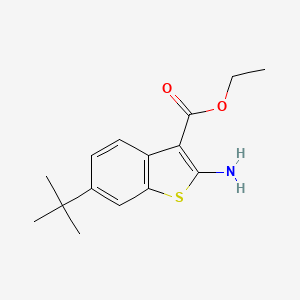
![1-(1,3-Benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2760336.png)
